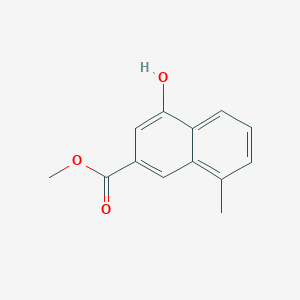

Methyl 4-hydroxy-8-methyl-2-naphthoate

Description

Historical Context of Naphthoate Ester Research

The study of naphthalene (B1677914) and its derivatives dates back to the early 19th century. Research into naphthoate esters, a class of naphthalene derivatives, has been a continuous area of investigation in organic chemistry. Early work focused on the synthesis and reactivity of simple naphthoic acids and their esters. Over time, research has expanded to include the synthesis of more complex, substituted naphthoate esters, driven by their potential applications in medicinal chemistry and materials science. The development of new synthetic methodologies has allowed for the preparation of a wide array of substituted naphthoate esters with varied electronic and steric properties.

Significance of Naphthyl Ring Systems in Chemical Science

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is a fundamental structure in organic chemistry. sigmaaldrich.com Its extended π-electron system imparts unique photophysical and electronic properties, making it a valuable component in the design of functional materials such as dyes, fluorescent probes, and organic semiconductors. In medicinal chemistry, the naphthalene scaffold is found in numerous biologically active compounds and pharmaceuticals. nih.gov The rigid and planar nature of the naphthyl ring system provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets.

Overview of Methyl 4-hydroxy-8-methyl-2-naphthoate within Naphthoate Ester Studies

This compound is a specific substituted naphthoate ester. Its structure features a methyl ester at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the naphthalene ring. While specific research on this exact compound is limited, its structural motifs suggest potential areas of interest. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its solubility and potential for intermolecular interactions. The methyl ester and the additional methyl group on the ring system further modulate its chemical properties.

Due to the limited specific data available for this compound, detailed research findings and data tables for this compound cannot be provided at this time. Further experimental investigation would be required to elucidate its specific physicochemical properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-8-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(7-12(10)14)13(15)16-2/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZODLMOCAUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Hydroxy 8 Methyl 2 Naphthoate

Retrosynthetic Analysis and Key Precursors for Naphthoate Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process allows for the identification of potential synthetic routes and key bond disconnections.

For Methyl 4-hydroxy-8-methyl-2-naphthoate, the primary retrosynthetic disconnections involve the ester and the formation of the substituted naphthalene (B1677914) ring. The most logical disconnection is at the ester linkage, which simplifies the target molecule to 4-hydroxy-8-methyl-2-naphthoic acid and methanol (B129727). This approach is common in the synthesis of esters. youtube.com

A deeper retrosynthetic analysis would focus on the formation of the naphthalene ring itself. The substituents (hydroxyl, methyl, and carboxylic acid) guide the disconnection strategy. The development of efficient methods for the regioselective synthesis of polysubstituted naphthalenes has been a focus of considerable research. nih.gov One common strategy involves the annulation of an appropriately substituted benzene (B151609) derivative.

Key precursors for naphthoate scaffolds often include substituted benzaldehydes, alkynes, and various arene-containing propargylic alcohols. nih.govacs.org The specific substitution pattern on these precursors is crucial for achieving the desired arrangement of functional groups on the final naphthalene product.

| Target Molecule | Key Disconnections | Precursor Structures |

| This compound | Ester linkage, Naphthalene ring formation | 4-hydroxy-8-methyl-2-naphthoic acid, Methanol, Substituted benzenes and alkynes |

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis of this compound, following the construction of the substituted naphthoic acid core, is the formation of the methyl ester. This can be achieved through direct esterification or transesterification.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this approach. In the context of synthesizing this compound, 4-hydroxy-8-methyl-2-naphthoic acid would be reacted with methanol under acidic conditions. prepchem.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). researchgate.net The reaction is typically performed under reflux to drive the equilibrium towards the product. The synthesis of related compounds, such as methyl 6-hydroxy-2-naphthoate, has been successfully achieved using concentrated sulfuric acid in methanol. prepchem.com

| Reactants | Catalyst | Conditions | Product |

| 4-hydroxy-8-methyl-2-naphthoic acid, Methanol | H₂SO₄ (catalytic) | Reflux | This compound |

| 2,6-Naphthalenedicarboxylic acid, Methanol | Ammonium (B1175870) molybdate | 190°C | Dimethyl-2,6-naphthalenedicarboxylate researchgate.net |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.comyoutube.com This method can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com While less direct for the primary synthesis from the carboxylic acid, it can be a useful strategy if a different ester of 4-hydroxy-8-methyl-2-naphthoic acid is more readily available.

For instance, if an ethyl ester were synthesized first, it could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of a suitable catalyst. Iodine has been shown to be an effective catalyst for the transesterification of β-ketoesters. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

| Starting Ester | Alcohol | Catalyst | Conditions | Product |

| Ethyl 4-hydroxy-8-methyl-2-naphthoate | Methanol | Acid or Base | Varies | This compound |

| β-Ketoester | Various Alcohols | Iodine | Heating in toluene | Transesterified β-ketoester organic-chemistry.org |

Regioselective Synthesis of this compound

The regioselective synthesis of polysubstituted naphthalenes is a significant challenge in organic synthesis. researchgate.net The positions of the hydroxyl, methyl, and carboxyl groups in this compound require precise control over the substitution pattern.

The directing effects of substituents on an aromatic ring are fundamental to controlling the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.comquora.com Electron-donating groups, such as hydroxyl (-OH) and alkyl (-CH₃) groups, are typically ortho, para-directors. masterorganicchemistry.comyoutube.com Conversely, electron-withdrawing groups, like a carboxyl group (-COOH), are generally meta-directors. masterorganicchemistry.comyoutube.com

These directing effects must be carefully considered when planning the sequence of substituent introduction onto the naphthalene precursor. For instance, introducing the hydroxyl and methyl groups prior to the carboxyl group would likely direct subsequent substitutions to positions ortho and para to them.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govdal.caacs.org This technique utilizes a directed metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

While direct application to the specific target molecule is not extensively documented, the principles of DoM could be applied. For example, a suitably protected hydroxyl or a strategically placed amide group on a naphthalene precursor could direct lithiation to an adjacent position, allowing for the introduction of the methyl or carboxyl group with high regioselectivity. nih.govdal.caresearchgate.net The use of sec-BuLi/TMEDA is a common condition for generating mono- and dianion species of naphthalene diamides, which can then be trapped with electrophiles to yield substituted products. nih.govdal.ca

| Strategy | Key Features | Application to Target Synthesis |

| Electrophilic Aromatic Substitution | Controlled by directing effects of existing substituents. masterorganicchemistry.commasterorganicchemistry.com | Sequential introduction of functional groups based on their directing properties. |

| Directed ortho-Metalation (DoM) | A directing group guides lithiation to an adjacent position. nih.govdal.ca | A protected hydroxyl or other DMG could direct the introduction of other substituents. |

Intramolecular Cyclization and Annulation Reactions

A plausible and efficient method for the construction of the 8-methylnaphthalene skeleton of the target molecule involves a sequence of Stobbe condensation followed by an intramolecular Friedel-Crafts cyclization and subsequent aromatization. This strategy allows for the regioselective placement of the methyl and carboxylic acid functionalities.

The synthesis can commence with the Stobbe condensation of 2-methylbenzaldehyde (B42018) with a succinic acid diester, such as dimethyl succinate. This reaction, typically carried out in the presence of a strong base like potassium tert-butoxide, yields a half-ester, which is an alkylidene succinic acid derivative. wikipedia.orgunacademy.comucla.edu The mechanism involves the formation of a γ-lactone intermediate which then undergoes ring opening. wikipedia.org

Following the Stobbe condensation, the resulting half-ester is subjected to an intramolecular Friedel-Crafts acylation . This acid-catalyzed cyclization, often employing reagents like polyphosphoric acid (PPA) or methanesulfonic acid, closes the second ring to form a tetralone carboxylic acid intermediate. masterorganicchemistry.combeilstein-journals.org The position of the methyl group on the starting benzaldehyde (B42025) directs the cyclization to form the desired 8-methyl-1-tetralone (B1583489) derivative. The synthesis of 4-carboxy-8-methyl-1-tetralone is a critical step.

The final step in forming the naphthol core is the aromatization of the tetralone intermediate. This can be achieved through dehydrogenation using reagents like sulfur or selenium at elevated temperatures. future4200.com This process converts the tetralone into the corresponding naphthol. For instance, α-tetralone can be converted to α-naphthol by dehydrogenation with sulfur or selenium. future4200.com

Table 1: Key Intermediates and Reactions in the Annulation Pathway

| Step | Reaction | Starting Material | Key Intermediate | Reagents and Conditions |

| 1 | Stobbe Condensation | 2-Methylbenzaldehyde, Dimethyl succinate | Methyl (E)-4-(2-methylphenyl)-3-(methoxycarbonyl)but-3-enoate | K-t-BuO, t-BuOH |

| 2 | Intramolecular Friedel-Crafts Acylation | Methyl (E)-4-(2-methylphenyl)-3-(methoxycarbonyl)but-3-enoate | 4-Carboxy-8-methyl-1-tetralone | Polyphosphoric Acid (PPA), heat |

| 3 | Aromatization | 4-Carboxy-8-methyl-1-tetralone | 4-Hydroxy-8-methyl-2-naphthoic acid | Sulfur (S) or Selenium (Se), heat |

Advanced Synthetic Techniques

Modern synthetic methodologies can be applied to enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a powerful approach for the final esterification step, converting 4-hydroxy-8-methyl-2-naphthoic acid to its methyl ester. Lipases are particularly effective for this transformation due to their high selectivity and mild reaction conditions.

Lipase-catalyzed esterification is a well-established method for the synthesis of esters from carboxylic acids and alcohols. researchgate.net Candida antarctica lipase (B570770) B (CALB) is a widely used and highly efficient biocatalyst for such reactions, known for its stability in organic solvents and broad substrate specificity. researchgate.netnih.govfrontiersin.org The reaction involves the activation of the carboxylic acid by the lipase, followed by nucleophilic attack from the alcohol.

The esterification of the 4-hydroxy-8-methyl-2-naphthoic acid with methanol can be performed using immobilized CALB in a suitable organic solvent. This enzymatic approach avoids the use of harsh acidic or basic conditions that might lead to side reactions. The kinetics of such lipase-catalyzed esterifications often follow a Ping-Pong Bi-Bi mechanism. researchgate.net

Table 2: Chemo-Enzymatic Esterification of 4-hydroxy-8-methyl-2-naphthoic acid

| Parameter | Description |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Substrates | 4-hydroxy-8-methyl-2-naphthoic acid, Methanol |

| Solvent | Anhydrous organic solvent (e.g., toluene, hexane) |

| Temperature | Typically 40-60 °C |

| Key Advantage | High selectivity, mild conditions, avoids protection/deprotection steps |

Green Chemistry Principles in Naphthoate Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to minimize environmental impact and improve sustainability.

Microwave-assisted synthesis can significantly accelerate several steps in the synthetic sequence. For instance, the intramolecular Friedel-Crafts acylation and the final esterification can be performed under microwave irradiation, often leading to shorter reaction times and higher yields. researchgate.netarabjchem.orgsciepub.com Microwave-assisted esterification of benzoic acid derivatives has been shown to be efficient, with reactions completing in minutes rather than hours. mdpi.com

The use of solid acid catalysts presents a greener alternative to traditional Lewis acids in the Friedel-Crafts reaction and for esterification. Catalysts such as zeolites, clays, or sulfonic acid-functionalized resins are reusable, non-corrosive, and can be easily separated from the reaction mixture, reducing waste generation.

Solvent selection is another critical aspect of green synthesis. Utilizing greener solvents or, where possible, performing reactions under solvent-free conditions can significantly reduce the environmental footprint of the synthesis. For example, some lipase-catalyzed esterifications can be conducted in solvent-free systems. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Naphthoate Synthesis |

| Alternative Energy Sources | Microwave irradiation for cyclization and esterification to reduce reaction times and energy consumption. researchgate.netmdpi.com |

| Catalysis | Use of reusable solid acid catalysts for Friedel-Crafts reactions and esterification. arabjchem.org |

| Benign Solvents | Employing greener solvents or solvent-free conditions in enzymatic and microwave-assisted steps. |

| Atom Economy | Annulation strategies like the Stobbe condensation offer good atom economy in building the carbon framework. |

Molecular Structure and Conformational Analysis

Crystallographic Investigations of Methyl 4-hydroxy-8-methyl-2-naphthoate and Related Naphthoates

Crystallographic Investigations of this compound and Related Naphthoates

Intermolecular Interactions and Hydrogen Bonding Networks:

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the hydroxyl oxygen itself can act as hydrogen bond acceptors. This is exemplified in the crystal structure of methyl 2-hydroxy-4-iodobenzoate, where intermolecular hydrogen bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule, resulting in centrosymmetric dimers nih.gov. A similar O-H···O hydrogen bonding pattern, leading to the formation of chains, has been observed in the crystal structure of Methyl 2-(8a-hydroxy-4a-methyl-8-methylenedecahydronaphthalen-2-yl)acrylate researchgate.net. It is therefore highly probable that this compound would exhibit similar intermolecular hydrogen bonding, contributing significantly to the stability of its crystal lattice. The presence of both a hydroxyl and a carbonyl group allows for the formation of robust hydrogen-bonding networks, which are crucial in determining the packing of molecules in the crystalline state youtube.comresearchgate.net. The interaction between such molecules and proteins, like bovine serum albumin, has been shown to be dominated by hydrogen-bonding interactions mdpi.com.

Molecular Planarity and Aromaticity Considerations

The naphthalene (B1677914) core of this compound is inherently aromatic. Naphthalene is a planar, cyclic molecule with 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=2) quora.comquora.comlibretexts.org. This aromaticity dictates that the two fused rings are largely planar. The substituents—hydroxyl, methyl, and methyl carboxylate groups—will have preferred orientations relative to this plane. Intramolecular hydrogen bonding between the 4-hydroxyl group and the ester group at position 2, if sterically feasible, could further enforce planarity within that portion of the molecule. However, the presence of the 8-methyl group may introduce some steric strain, potentially causing a slight deviation from perfect planarity of the substituent groups relative to the naphthalene ring. The aromatic character of naphthalene is a result of the delocalization of π-electrons across the fused ring system acs.orgacs.org.

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques provide a powerful means to probe the structural details of this compound at the molecular level.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H and ¹³C NMR Data:

While specific NMR data for this compound is not available, expected chemical shifts can be inferred from related compounds. For instance, in various naphthoquinone derivatives, the chemical shifts of protons and carbons are well-documented nih.govmdpi.com. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, the protons of the 8-methyl group, and the hydroxyl proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact shifts and coupling patterns determined by their positions on the naphthalene ring and the electronic effects of the substituents. The methyl ester protons would likely appear as a singlet around 3.9 ppm, similar to other methyl naphthoates chemicalbook.com. The 8-methyl group protons would also be a singlet, likely in the range of 2.5-2.8 ppm. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester would be the most downfield signal, typically above 160 ppm mdpi.com. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. The methyl carbons of the ester and the 8-methyl group would be found in the upfield region of the spectrum. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals mdpi.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| -OCH₃ | ~3.9 | Singlet |

| 8-CH₃ | 2.5 - 2.8 | Singlet |

| 4-OH | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | >160 |

| Aromatic-C | 110 - 160 |

| -OCH₃ | ~52 |

| 8-CH₃ | ~20 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR and Raman Spectra:

The IR spectrum of this compound would be expected to show a broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretching of the ester group would be anticipated around 1700-1730 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region astrochem.org. The C-O stretching vibrations of the ester and phenol (B47542) would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum researchgate.netnih.gov. The symmetric stretching of the C=O group would also be Raman active. The low-frequency region of the Raman spectrum can provide insights into the lattice vibrations and intermolecular interactions in the solid state nih.gov.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| C=O (ester) | C=O Stretch | 1700 - 1730 (strong) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| C-O (ester/phenol) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Fragmentation Pattern:

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) group (•OCH₃) to give the [M - 31]⁺ ion, or the loss of methanol (B129727) (CH₃OH) to give the [M - 32]⁺ ion docbrown.info. For aromatic esters, the formation of a stable acylium ion is also a prominent fragmentation pathway youtube.com. In this case, cleavage of the ester bond could lead to a naphthoyl cation. Further fragmentation of the naphthalene ring system would lead to a series of smaller ions. The presence of the hydroxyl and methyl groups would also influence the fragmentation pattern. For example, the loss of a methyl radical (•CH₃) from the molecular ion is a possible fragmentation. The mass spectra of related compounds, such as methyl esters of tetrahydro-2-naphthoic acids and 2-naphthoic acids, show characteristic fragmentation patterns that can be used as a reference researchgate.netresearchgate.net.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of •CH₃ |

| [M - 31]⁺ | Loss of •OCH₃ |

| [M - 32]⁺ | Loss of CH₃OH |

Theoretical and Computational Studies of Molecular Conformation

Quantum chemical calculations are indispensable for mapping the conformational landscape of a molecule. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to calculate the potential energy of a molecule as a function of its geometry. nih.govdntb.gov.ua By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.netresearchgate.net

A PES scan reveals the molecule's most stable conformations, which correspond to energy minima, as well as the transition states (energy maxima) that represent the energy barriers for converting between different conformers. youtube.com For this compound, the primary dihedral angles of interest would be:

τ1 (C3-C4-O-H): Rotation of the hydroxyl proton.

τ2 (C3-C2-C(O)-O): Rotation of the entire ester group relative to the naphthalene ring.

τ3 (C2-C(O)-O-CH3): Rotation of the methyl group within the ester function.

Studies on analogous aromatic esters and naphthol derivatives confirm that the orientation of such substituent groups has a profound effect on the molecule's properties. nih.govresearchgate.net The exploration of the PES for this compound would identify conformers where steric hindrance between the methyl group at position 8 and the functional groups at positions 2 and 4 is minimized. Furthermore, it would highlight conformations that are stabilized by favorable intramolecular interactions, such as hydrogen bonding.

The calculations yield optimized geometries for each stable conformer, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical values, calculated for the molecule in a gaseous phase, serve as a fundamental reference for its structural properties. mdpi.com

| Dihedral Angle | Atoms Involved | Description of Rotation | Expected Influence on Conformation |

|---|---|---|---|

| τ1 | C3-C4-O-H | Rotation of the hydroxyl group's hydrogen atom. | Determines the potential for intramolecular hydrogen bonding with the ester's carbonyl oxygen. |

| τ2 | C3-C2-C(O)-O | Rotation of the methoxycarbonyl group relative to the naphthalene ring. | Influences steric interactions with adjacent groups and the orientation for hydrogen bonding. |

| τ3 | C2-C(O)-O-CH3 | Rotation of the ester's methyl group. | Affects the overall steric profile of the ester group. |

The presence of a hydroxyl group at position 4 and a carbonyl group within the ester at position 2 makes this compound a prime candidate for forming a stabilizing intramolecular hydrogen bond (IHB). This interaction, where the hydroxyl proton acts as a donor and the carbonyl oxygen acts as an acceptor, results in the formation of a six-membered ring. Such hydrogen bonds are known to significantly influence molecular conformation and reactivity. nih.govorientjchem.org

Density Functional Theory (DFT) is a powerful tool for characterizing the strength and nature of these IHBs. researchgate.netmdpi.com Several computational parameters are used for this characterization:

Geometric Analysis: The formation of an IHB is first indicated by the geometry of the most stable conformer. A short distance between the hydroxyl hydrogen and the carbonyl oxygen (H···O) and a favorable bond angle (O-H···O) are strong indicators. In similar systems featuring a six-membered IHB, the H···O distance is typically around 1.8 to 2.1 Å, with an O-H···O angle of approximately 140°. mdpi.com

Vibrational Frequency Shifts: The presence of an IHB can be confirmed by analyzing the calculated vibrational spectra. The O-H stretching frequency undergoes a noticeable redshift (a shift to a lower wavenumber) compared to a conformer where the IHB is absent. This shift is a direct consequence of the weakening of the O-H bond upon its involvement in the hydrogen bond. Studies on related hydroxy-naphthoic acid compounds have demonstrated such characteristic shifts. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the IHB strength. nih.gov It calculates the stabilization energy, denoted as E(2), associated with the delocalization of electron density from a filled lone pair orbital of the hydrogen bond acceptor (the carbonyl oxygen) to the unfilled antibonding orbital (σ*) of the donor bond (the O-H bond). orientjchem.orgresearchgate.net A higher E(2) value indicates a stronger hydrogen bond. For IHBs in similar hydroxy-carbonyl systems, these stabilization energies can be significant, confirming a strong interaction that locks the molecule into a specific, planar conformation. mdpi.com

| Parameter | Description | Typical Finding in Similar Systems | Significance |

|---|---|---|---|

| Geometric Criteria (d(H···O), ∠(O-H···O)) | Distance between the hydroxyl hydrogen and carbonyl oxygen, and the angle of the hydrogen bond. | ~1.8 - 2.1 Å, ~140° mdpi.com | Provides initial evidence of a stable IHB. |

| Vibrational Frequency (ν(O-H)) Shift | Change in the O-H stretching frequency in the calculated IR spectrum compared to a non-bonded conformer. | Significant redshift (decrease in frequency). researchgate.net | Confirms the weakening of the O-H bond due to its participation in the IHB. |

| NBO Analysis (E(2) energy) | Second-order perturbation energy quantifying the interaction between the lone pair of the acceptor and the antibonding orbital of the donor. orientjchem.orgresearchgate.net | High stabilization energy (e.g., > 10 kcal/mol). | Offers a quantitative measure of the IHB strength and its contribution to conformational stability. |

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Naphthyl Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In naphthalene (B1677914) systems, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7). This preference is attributed to the formation of a more stable carbocation intermediate, known as a Wheland intermediate, which can be stabilized by resonance structures that preserve one intact benzene (B151609) ring. wordpress.com

The regioselectivity of SEAr on Methyl 4-hydroxy-8-methyl-2-naphthoate is dictated by the combined directing effects of its three substituents:

4-Hydroxy (-OH): A strongly activating, ortho-, para-directing group.

8-Methyl (-CH₃): A weakly activating, ortho-, para-directing group.

2-Methyl Ester (-COOCH₃): A deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates the molecule's reactivity, making the ring to which it is attached significantly more nucleophilic than the other. The -OH group at C4 will primarily direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). The C8-methyl group further activates the ring, while the C2-ester group deactivates it. Therefore, electrophilic attack is overwhelmingly favored on the substituted ring at positions C1, C3, and C5. The precise outcome depends on the nature of the electrophile and reaction conditions, with steric hindrance from the peri-C8-methyl group potentially influencing the approach at C1. nih.govacs.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Weakly Activating | Ortho, Para |

| -COOCH₃ (Ester) | Deactivating | Moderately Deactivating | Meta |

Nucleophilic Substitution and Ester Hydrolysis Mechanisms

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. The most common reaction of this type is ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): This is the most frequently used method for ester cleavage. jk-sci.com The mechanism proceeds via a nucleophilic acyl substitution pathway:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (the conjugate acid, methanol (B129727), has a pKa ≈ 15-16). masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a dilute mineral acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The reaction is reversible and requires an excess of water to be driven to completion. libretexts.org For preparative synthesis, base-catalyzed hydrolysis is generally preferred due to its irreversibility. jk-sci.com

Oxidative and Reductive Transformation Pathways

Oxidative Transformations: The naphthalene ring is relatively stable to oxidation, but the phenolic hydroxyl group and the methyl group are susceptible to transformation under appropriate conditions.

Oxidation of the Phenol (B47542): The hydroxyl group can be oxidized to a quinone-type structure, particularly with strong oxidizing agents.

Oxidation of the Methyl Group: The benzylic protons of the 8-methyl group can be oxidized. Catalytic systems involving N-Hydroxyphthalimide (NHPI) and a cobalt co-catalyst are effective for the aerobic oxidation of alkylaromatics to carboxylic acids or ketones. organic-chemistry.org For instance, a related synthesis of 6-hydroxy-2-naphthoic acid proceeds via the oxidation of the isopropyl groups on 2,6-diisopropylnaphthalene, catalyzed by NHPI. acs.org

Reductive Transformations: Both the ester functional group and the aromatic core can be reduced.

Ester Reduction: The methyl ester can be reduced to a primary alcohol (yielding 4-hydroxy-8-methyl-2-(hydroxymethyl)naphthalene) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring Reduction: The naphthalene core can be reduced under several conditions.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like nickel (Ni) or palladium on carbon (Pd/C) at high temperatures and pressures can reduce one or both rings. brainly.in Full reduction leads to decalin (decahydronaphthalene), which can exist as cis and trans isomers depending on the catalyst and conditions. stackexchange.com Partial hydrogenation can yield tetralin (tetrahydronaphthalene) derivatives.

Dissolving Metal Reduction (Birch Reduction): This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source. wikipedia.org It typically reduces one of the aromatic rings to a 1,4-diene (a 1,4-dihydronaphthalene (B28168) derivative). wikipedia.orgresearchgate.net A modification known as the Benkeser reduction employs lithium or calcium in low-molecular-weight amine solvents. wikipedia.org

Photoinduced Proton Transfer Mechanisms in Naphthoate Systems

Naphthols are classic examples of photoacids—molecules that become significantly more acidic upon electronic excitation. mdpi.com This phenomenon leads to a process known as excited-state proton transfer (ESPT).

Upon absorption of a photon, this compound is promoted to an excited electronic state (S₁). In this state, the pKₐ of the phenolic proton can decrease by several orders of magnitude. If a suitable proton acceptor (such as water, ammonia, or acetate) is present, the proton can be rapidly transferred from the hydroxyl group to the acceptor. mdpi.comresearchgate.net

This process often results in dual fluorescence:

Normal Emission: A higher-energy fluorescence band (e.g., blue) from the decay of the locally excited neutral naphthol (ROH*).

Red-Shifted Emission: A lower-energy fluorescence band (e.g., green) from the decay of the excited-state naphtholate anion (RO⁻*) formed after proton transfer. mdpi.com

The presence of an electron-withdrawing group, such as the methyl ester in the target molecule, is known to increase the acidity of the naphthol in both its ground and excited states, facilitating the ESPT process. mdpi.com The efficiency and dynamics of ESPT are highly dependent on the solvent's polarity and proton-accepting ability. researchgate.net

Table 2: Comparison of Ground and Excited-State Acidity for Naphthols

| Compound | Ground State pKₐ | Excited State pKₐ* | Reference |

|---|---|---|---|

| 1-Naphthol | 9.4 | 0.5 | mdpi.com |

| 5-Isocyano-1-naphthol | 8.4 ± 0.3 | 0.9 ± 0.7 | mdpi.com |

Mechanistic Insights into Derivative Formation

The functional groups of this compound provide clear pathways for the synthesis of various derivatives.

O-Alkylation and O-Arylation: The phenolic hydroxyl group is readily converted into an ether. The most common method is a variation of the Williamson ether synthesis.

Deprotonation: The acidic phenolic proton is removed by a base (e.g., sodium hydroxide, potassium carbonate) to generate a highly nucleophilic phenoxide anion.

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another electrophile in an Sₙ2 reaction to form the corresponding ether.

Palladium-catalyzed cross-coupling reactions can be used for O-arylation, reacting the hydroxyl group with aryl halides to form diaryl ethers. organic-chemistry.org

Azo Coupling: Hydroxynaphthoic acids are important precursors for azo dyes and pigments. wikipedia.org The mechanism is an electrophilic aromatic substitution where the electron-rich naphthol ring attacks a diazonium salt (Ar-N₂⁺), which serves as the electrophile. The strong activation by the hydroxyl group directs the coupling to the ortho position (C3). This reaction results in the formation of a highly conjugated azo compound, which is intensely colored.

Amide Formation: Following hydrolysis of the ester to the corresponding carboxylic acid (as described in 4.2), the carboxyl group can be converted into an amide. This typically involves an initial activation step, for example, by converting the carboxylic acid to an acyl chloride (using thionyl chloride, SOCl₂) or by using a peptide coupling reagent (like EDCI), followed by reaction with a primary or secondary amine.

Compound Index

Derivatization and Analog Synthesis

Synthesis of Substituted Naphthoate Esters and Related Naphthoic Acids

The synthesis of naphthoate esters and their corresponding naphthoic acids is fundamental to accessing a wide array of derivatives. Various synthetic strategies have been developed to introduce different substituents onto the naphthalene (B1677914) core.

One notable method involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides access to 1-hydroxy-2-naphthoic acid esters with novel substitution patterns. youtube.comescholarship.org This rearrangement can be influenced by the electronic properties of substituents, sometimes leading to the formation of 1-hydroxy-4-naphthoic acid esters as alternative products. youtube.comnih.gov The reaction tolerates various functional groups, including halogens, which can be used for further functionalization via cross-coupling reactions. nih.gov

Another powerful technique is the Rh(III)-catalyzed C–H bond naphthylation using aryl imidates and oxa bicyclic alkenes. mdpi.com This method allows for the regioselective synthesis of diverse naphthalene-substituted aromatic esters. mdpi.com The ester group formed in this process can be further derivatized, highlighting the synthetic utility of the strategy. mdpi.com

Traditional methods, such as the carbonylation of hydroxy aromatic halides, remain relevant. For instance, 6-hydroxy-2-naphthoic acid can be prepared by carbonylating 6-bromo-2-naphthol (B32079) in the presence of a Group VIII metal catalyst and a reactive alcohol solvent. jinjingchemical.com The esterification of the resulting carboxylic acid, for example, using diazomethane (B1218177) or through Fischer esterification, yields the corresponding methyl naphthoate. libretexts.org

The table below summarizes selected synthetic methods for preparing substituted naphthoic acid derivatives.

| Starting Material | Reagents & Conditions | Product Type | Reference |

| Oxabenzonorbornadienes | Lewis Acid (e.g., BF₃·OEt₂) | Substituted 1-hydroxy-2-naphthoic acid esters | youtube.comnih.gov |

| Aryl Imidates & Oxa Bicyclic Alkenes | [Cp*RhCl₂]₂/AgSbF₆ | Naphthalene-substituted aromatic esters | mdpi.com |

| 6-bromo-2-naphthol | CO, Alcohol, Group VIII Metal Catalyst | 6-hydroxy-2-naphthoic acid esters | jinjingchemical.com |

| 3-benzoyl-2-naphthoic acid | Phenols | Substituted Naphthalides | rsc.org |

Modifications at the Hydroxyl and Methyl Positions

The hydroxyl and methyl groups on the Methyl 4-hydroxy-8-methyl-2-naphthoate scaffold are primary sites for targeted modifications to modulate the compound's properties.

Hydroxyl Group Modifications:

The phenolic hydroxyl group is a versatile functional handle. A common modification is its conversion into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.orglibretexts.org This can be achieved by converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. libretexts.org To achieve this selectively in the presence of other reactive groups like a carboxylic acid, a dianion-based strategy can be employed where both groups are deprotonated, but the hydroxyl moiety reacts preferentially. nih.gov

Esterification is another key reaction of the hydroxyl group. It can be reacted with various acyl chlorides in the presence of a base like pyridine (B92270) to form the corresponding esters. nih.gov This approach has been used to synthesize a series of fatty acid esters of hydroxy-flavones, demonstrating its broad applicability. nih.gov Chemoselective esterification of a hydroxyl group in the presence of a carboxylic acid can also be promoted by specific catalysts like zinc triflate (Zn(OTf)₂). researchgate.net

Methyl Group Modifications:

The methyl group attached to the naphthalene ring can also be functionalized, though it is generally less reactive than the hydroxyl group. The reactivity of the methyl group is primarily centered on either the ring it is attached to or the methyl group itself (the side-chain).

Ring Substitution: The methyl group is an activating group and directs electrophilic substitution to the aromatic ring. youtube.com For 1-methylnaphthalene, electrophilic attack, such as nitration, primarily occurs at the C4 position. youtube.com

Side-Chain Substitution: Halogenation of the methyl group itself can be achieved under different conditions. For instance, reacting methylbenzene with chlorine in the presence of UV light leads to free-radical substitution on the methyl side-chain, forming (chloromethyl)benzene, rather than substitution on the aromatic ring. docbrown.info This principle can be extended to methylnaphthalene derivatives.

The table below outlines potential reactions at the hydroxyl and methyl positions.

| Functional Group | Reaction Type | Reagents | Product | Reference |

| Hydroxyl | Tosylation | Tosyl chloride, Base | Sulfonate Ester | libretexts.orgnih.gov |

| Hydroxyl | Esterification | Acyl chloride, Pyridine | Ester | nih.gov |

| Methyl (on Ring) | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Naphthalene | youtube.com |

| Methyl (Side-Chain) | Free-Radical Halogenation | Cl₂, UV light | Chloro-methyl Naphthalene | docbrown.info |

Heterocyclic Annulation and Fusion with the Naphthoate Skeleton

Fusing heterocyclic rings to the naphthoate skeleton is a sophisticated strategy for creating complex, polycyclic molecules with unique electronic and biological properties. wikipedia.org Naphthalene itself can be considered as two fused benzene (B151609) rings, and its reactivity allows for the construction of further fused systems. libretexts.org

One approach involves the intramolecular cyclization of appropriately substituted naphthalene derivatives. For example, dyes containing pyrazole (B372694) moieties can undergo intramolecular cyclization to yield fused heterocyclic systems like naphtopyrazolotriazines. mdpi.com This process often involves a condensation reaction between a hydroxyl group on the naphthalene ring and a reactive group on the tethered heterocycle. mdpi.com The synthesis of indole (B1671886) derivatives fused to a benzene ring (benzopyrroles) provides a template for how similar fusions could be achieved with a naphthoate system. youtube.com

The synthesis of coumarin (B35378) derivatives, such as 8-formyl-4-methyl-7-hydroxy coumarin, showcases how a formyl group adjacent to a hydroxyl group on an aromatic ring can be a key intermediate for building fused heterocyclic structures via condensation reactions. researchgate.net This demonstrates a viable pathway for annulation on a hydroxy-naphthoate scaffold. The study of naphthalene-fused heteroporphyrinoids further illustrates the diverse range of complex heterocyclic structures that can be built upon a naphthalene core. rsc.org

Stereoselective Synthesis of Chiral Naphthoate Derivatives

The development of stereoselective methods is crucial for synthesizing chiral molecules, as enantiomers often exhibit different biological activities. nih.gov In the context of naphthalene derivatives, atropisomerism, or axial chirality, is a common feature, arising from restricted rotation around a single bond, famously exemplified by 1,1'-bi-2-naphthol (B31242) (BINOL). nih.gov

The asymmetric synthesis of axially chiral compounds can be achieved through various catalytic methods. For instance, the enantioselective oxidative coupling of 2-naphthols using chiral metal complexes (e.g., copper, iron) is a well-established method for producing chiral BINOL derivatives. nih.gov Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids and squaramide catalysts have been successfully employed in the atroposelective synthesis of axially chiral biaryls and heterocycles involving indole and 2-naphthol (B1666908) units. researchgate.net

These strategies can be applied to create chiral analogs of this compound. For example, coupling two units of a suitably functionalized naphthoate could lead to axially chiral dicarboxylic acids. The synthesis of axially chiral binaphthothiophene dicarboxylic acid demonstrates the feasibility of creating such complex chiral structures from fused-ring systems. researchgate.net

The table below lists some approaches for achieving stereoselectivity in the synthesis of naphthalene derivatives.

| Chirality Type | Synthetic Approach | Catalyst/Method | Product Example | Reference |

| Axial Chirality | Asymmetric Oxidative Coupling | Chiral Cu(II) or Fe(II) complexes | Chiral BINOL derivatives | nih.gov |

| Axial Chirality | Organocatalytic Annulation | Chiral Brønsted base | Axially chiral naphthyl-indoles | researchgate.net |

| Axial Chirality | Domino Michael/O-alkylation | Chiral squaramide catalyst | Chiral benzodihydrofurans | researchgate.net |

| Axial Chirality | Synthesis from Fused Systems | N/A | Axially chiral binaphthothiophene dicarboxylic acid | researchgate.net |

Computational and Theoretical Chemistry of Methyl 4 Hydroxy 8 Methyl 2 Naphthoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules. For a compound like Methyl 4-hydroxy-8-methyl-2-naphthoate, DFT calculations would typically be employed to understand its fundamental electronic properties.

DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in determining the molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites for nucleophilic attack.

The electron density distribution, also calculable via DFT, reveals the charge distribution across the molecule. This allows for the identification of electron-rich and electron-deficient areas, providing insights into the molecule's polarity and intermolecular interaction capabilities. For instance, in related hydroxy-naphthoate structures, the hydroxyl and carbonyl groups are expected to be regions of high electron density.

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. acs.org This can help in understanding the photophysical properties of the molecule, such as its color and how it interacts with light.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This involves simulating the movement of atoms and molecules based on classical mechanics.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Protein Interactions

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of new, unsynthesized molecules.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. For a molecule like this compound, if it were found to have a particular biological activity, a pharmacophore model could be developed. This would involve identifying key features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen), and aromatic regions (the naphthalene (B1677914) ring). This model could then be used to screen virtual libraries of compounds to find others that fit the pharmacophore and are therefore likely to have similar activity. It also provides insights into how the ligand might interact with its biological target at a molecular level.

Molecular Docking Simulations for Putative Target Interactions

No information is available in the reviewed literature regarding molecular docking simulations performed with this compound to investigate its interactions with putative protein targets.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

There are no published studies that detail the use of computational transition state analysis to elucidate the mechanistic pathways involving this compound.

Investigations into Biological Activities Mechanistic and Sar Focus

Molecular Mechanisms of Antimicrobial Action

There is no available scientific literature that has investigated the antimicrobial properties of Methyl 4-hydroxy-8-methyl-2-naphthoate. Consequently, no data exists on its potential molecular mechanisms of action against microbial pathogens.

Enzyme Inhibition Studies

A search of scientific databases yields no studies on the inhibitory effects of this compound on any microbial enzymes. Therefore, no data on enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values) or the specific enzymes targeted by this compound can be provided.

Cell Wall or Membrane Disruption Mechanisms

There are no published studies that have explored the potential for this compound to disrupt microbial cell walls or membranes. Research into its effects on membrane potential, permeability, or integrity has not been documented.

Anti-Inflammatory Mechanisms at the Molecular Level

Specific investigations into the anti-inflammatory mechanisms of this compound at a molecular level have not been reported in the scientific literature. There is no information regarding its effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the modulation of pro-inflammatory cytokine production.

Antioxidant Properties and Radical Scavenging Mechanisms

There is a lack of published research on the antioxidant and radical scavenging properties of this compound. Standard assays to determine its capacity to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this specific compound.

Interaction with Specific Biomolecular Targets

No studies detailing the interaction of this compound with specific biomolecular targets have been found in the public domain.

Protein Binding Affinity and Selectivity Studies

There is no available data from studies such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence quenching assays that would describe the binding affinity and selectivity of this compound for any specific proteins.

Receptor Ligand Interactions and Conformational Changes

Detailed studies on the direct interaction of this compound with specific receptors are not currently available. However, the biological activity of naphthalene (B1677914) derivatives is often predicated on their ability to bind with specific proteins, thereby inducing conformational changes that trigger downstream signaling pathways. For instance, hydroxylated and carboxylated naphthalene derivatives can interact with nuclear receptors or enzymes involved in xenobiotic metabolism. The binding affinity and subsequent conformational changes are dictated by the molecule's three-dimensional structure and the distribution of its electron density. The presence of a hydroxyl group and a methyl ester on the naphthalene ring of this compound suggests the potential for hydrogen bonding and hydrophobic interactions within a receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies on naphthalene derivatives have revealed that minor modifications to the chemical structure can significantly impact biological potency. While specific SAR studies for this compound are not documented, general principles can be inferred from related compounds like naphthoquinones and naphthalimides.

For many naphthalene-based compounds, the position and nature of substituents on the aromatic rings are critical for their biological activity. Key structural features influencing potency often include:

Hydroxylation Pattern: The position of the hydroxyl group can influence the molecule's ability to form hydrogen bonds with target receptors and can be a site for metabolic modification.

Ester Group: The methyl ester at the 2-position can impact the compound's polarity and its susceptibility to hydrolysis by esterase enzymes.

In studies of other naphthalene derivatives, it has been shown that the interplay of these functional groups determines the compound's specificity and efficacy towards a particular biological target.

Bioremediation and Microbial Degradation Pathways of Naphthoates

The bioremediation of polycyclic aromatic hydrocarbons (PAHs), including substituted naphthalenes, is a subject of extensive research due to their environmental persistence. nih.gov Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy. nih.gov The degradation of naphthoates, or naphthalenecarboxylic acids, typically proceeds through a series of enzymatic reactions that break down the aromatic structure.

The degradation of this compound is likely initiated by the hydrolysis of the methyl ester to form 4-hydroxy-8-methyl-2-naphthoic acid. Subsequently, the degradation would likely follow pathways established for other substituted naphthoic acids.

Enzyme Characterization (e.g., Dioxygenases) Involved in Naphthoate Metabolism

The initial steps in the aerobic degradation of naphthalene and its derivatives are often catalyzed by a class of enzymes known as dioxygenases. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This step is crucial as it destabilizes the aromatic system, making it susceptible to further enzymatic attack.

In the context of 4-hydroxy-8-methyl-2-naphthoic acid (the presumed initial metabolite of this compound), a dioxygenase would likely hydroxylate one of the aromatic rings. The substrate specificity of these dioxygenases is a key determinant of the degradation pathway. While some dioxygenases have a broad substrate range, the substitution pattern of the naphthalene ring can significantly influence the rate and regioselectivity of the enzymatic reaction.

Below is a table summarizing key enzymes involved in the degradation of naphthalene and related compounds, which are likely to be involved in the breakdown of this compound.

| Enzyme | Abbreviation | Function | Cofactors/Prosthetic Groups |

| Naphthalene Dioxygenase | NDO | Initial dihydroxylation of the aromatic ring | Fe-S cluster, FAD, NADH |

| cis-Naphthalene Dihydrodiol Dehydrogenase | Oxidation of the cis-dihydrodiol to a dihydroxynaphthalene | NAD+ | |

| 1,2-Dihydroxynaphthalene Dioxygenase | Ring cleavage of dihydroxynaphthalene | Fe(II) | |

| Salicylate (B1505791) Hydroxylase | Hydroxylation of salicylate to catechol | FAD, NADH | |

| Catechol 2,3-Dioxygenase | meta-cleavage of the catechol ring | Fe(II) |

This table is a generalized representation based on known naphthalene degradation pathways.

Metabolite Identification and Catabolic Pathway Mapping

The catabolic pathway of a substituted naphthoate typically converges with central metabolic pathways. Following the initial dioxygenation and ring cleavage, the resulting aliphatic intermediates are further processed to yield compounds such as pyruvate (B1213749) and acetyl-CoA, which can then enter the Krebs cycle.

For 4-hydroxy-8-methyl-2-naphthoic acid, a plausible degradation pathway would involve the following steps:

Dioxygenation: An initial attack by a dioxygenase on one of the aromatic rings.

Dehydrogenation: Formation of a dihydroxynaphthalene derivative.

Ring Cleavage: Opening of the aromatic ring by another dioxygenase.

Further Degradation: A series of enzymatic reactions to break down the aliphatic chain, eventually leading to central metabolites.

The table below outlines potential key metabolites in the degradation of a hypothetical substituted naphthoic acid, based on established pathways for similar compounds.

| Putative Metabolite | Description |

| 4-hydroxy-8-methyl-2-naphthoic acid | Initial hydrolysis product of the parent compound. |

| Dihydroxylated-methyl-naphthoic acid | Product of the initial dioxygenase attack. |

| Ring-cleavage product | An aliphatic dicarboxylic acid resulting from the opening of the aromatic ring. |

| Central Metabolites (e.g., Pyruvate, Acetyl-CoA) | Final products that can enter primary metabolic pathways. |

This table presents a hypothetical degradation pathway for this compound based on known microbial metabolism of related compounds.

Applications in Advanced Materials Science and Molecular Systems

Photochromic and Thermochromic Properties of Naphthoate Derivatives

Naphthoate derivatives are a class of compounds that have attracted attention for their potential in creating photo-responsive and thermo-responsive materials. These "smart" materials can change their optical properties, such as color and absorbance, in response to external stimuli like light (photochromism) or heat (thermochromism). While direct studies on the photochromic and thermochromic behavior of Methyl 4-hydroxy-8-methyl-2-naphthoate are not extensively documented, the behavior of structurally similar hydroxy-naphthoic acid esters provides a strong basis for understanding its potential in this area.

Underlying Photophysical Mechanisms (e.g., ESIPT)

A key photophysical mechanism that can give rise to photochromism in molecules like this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton between two functional groups within the same molecule upon photoexcitation. In the case of hydroxy-naphthoate esters, the hydroxyl group can act as a proton donor and the carbonyl oxygen of the ester group can act as a proton acceptor.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton. This creates a transient tautomer with a different electronic structure, which may relax to the ground state by emitting light of a different wavelength (fluorescence) or through non-radiative pathways. The cycle is often reversible, with the molecule returning to its original form in the ground state.

Studies on various isomers of methyl hydroxynaphthoate have shown that the relative positioning of the hydroxyl and ester groups on the naphthalene (B1677914) ring is critical in determining whether ESIPT occurs. scite.ai For an efficient ESIPT process to take place, a pre-existing intramolecular hydrogen bond in the ground state is crucial. The six-membered ring formed by this hydrogen bond provides the necessary geometry for the proton transfer in the excited state. scite.ai The efficiency of the ESIPT process can be influenced by factors such as solvent polarity and temperature.

The ESIPT phenomenon in a representative hydroxy-naphthoate system can be summarized in the following steps:

Ground State (Normal Form): The molecule exists with an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Excitation: Absorption of UV light promotes the molecule to an excited state (Normal Excited Form).

Proton Transfer: In the excited state, the proton rapidly transfers from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer (Tautomer Excited Form).

Emission/Relaxation: The excited tautomer can decay back to the ground state via fluorescence at a longer wavelength (a large Stokes shift is characteristic of ESIPT) or through non-radiative decay.

Reverse Proton Transfer: In the ground state, the proton transfers back to the hydroxyl group, regenerating the original normal form.

This reversible photochemical reaction leads to a change in the absorption and emission properties of the material, which is the basis for its photochromic behavior.

Design Principles for Optical Transmission Materials

The potential photochromic and thermochromic properties of naphthoate derivatives make them candidates for the development of advanced optical transmission materials. These materials can be used in applications such as smart windows, optical data storage, and ophthalmic lenses. The design of such materials relies on several key principles:

Molecular Structure: The core molecular structure must be capable of undergoing a reversible change in its electronic configuration. For naphthoates, this is facilitated by the presence of both a hydroxyl and a carboxylate group, enabling ESIPT. The substitution pattern on the naphthalene ring, such as the position of the methyl group in this compound, can fine-tune the electronic properties and steric environment, thereby influencing the efficiency and kinetics of the photochromic or thermochromic transition.

Reversibility and Fatigue Resistance: For practical applications, the change in optical properties must be reversible over many cycles without significant degradation of the material. The intrinsic photostability of the naphthalene core is advantageous in this regard. Research on related compounds suggests that the nonradiative decay pathways of the normal tautomers contribute significantly to the high photostability of these molecules. scite.ai

Response Time: The speed at which the material changes its optical properties in response to a stimulus is a critical parameter. This is governed by the kinetics of the underlying photochemical or thermal reaction. For ESIPT-based photochromism, the proton transfer is typically an ultrafast process.

Matrix Compatibility: The photochromic or thermochromic molecule is often dispersed within a polymer matrix. The compatibility of the naphthoate derivative with the host material is essential to prevent phase separation and ensure optical clarity. The ester functionality can enhance compatibility with a range of polymer hosts.

Below is a table summarizing the key design considerations for optical transmission materials based on naphthoate derivatives.

| Design Principle | Rationale | Relevance to this compound |

| Tunable Absorption/Emission | The ability to control the wavelengths of light that are absorbed and emitted is crucial for specific applications. | The naphthalene core and its substituents determine the energy levels and thus the absorption and emission spectra. The methyl group can induce subtle electronic shifts. |

| High Quantum Yield | A high quantum yield for the photochromic process ensures an efficient change in optical properties with minimal light intensity. | The efficiency of ESIPT is highly dependent on the molecular geometry and electronic structure, which can be influenced by the substitution pattern. |

| Thermal Stability | The material must be stable at operating temperatures without undergoing irreversible degradation. | The aromatic naphthalene structure provides good thermal stability. |

| Processability | The material must be easily processable into desired forms, such as thin films or lenses. | The methyl ester group can improve solubility and compatibility with various processing techniques. |

Role in Ionic Liquid Design for Targeted Chemical Processes

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as designer solvents for a variety of chemical processes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. The anion of an ionic liquid plays a crucial role in determining its physical and chemical properties. Incorporating functionalized anions, such as naphthoates, can lead to the development of task-specific ionic liquids (TSILs) for applications like ion extraction and separation.

Mechanistic Aspects of Ion Extraction and Separation

Research on 3-hydroxy-2-naphthoate-based ionic liquids has demonstrated their effectiveness in the extraction of heavy metal ions from aqueous solutions. scite.ai The mechanism of extraction is primarily based on the chelating ability of the hydroxy-naphthoate anion. The hydroxyl and carboxylate groups can act as a bidentate ligand, forming stable complexes with metal ions.

The extraction process typically involves the following steps:

Partitioning: The hydrophobic ionic liquid containing the naphthoate anion forms a separate phase with the aqueous solution containing the metal ions.

Chelation: At the interface, the naphthoate anions chelate with the metal ions, forming a neutral or charged metal-naphthoate complex.

Phase Transfer: The resulting complex is more lipophilic than the hydrated metal ion and partitions into the ionic liquid phase.

The selectivity of the extraction process can be tuned by modifying the structure of both the cation and the anion of the ionic liquid. For instance, the length of the alkyl chains on the cation can influence the hydrophobicity of the ionic liquid and its affinity for the metal complex. The position of the hydroxyl and carboxylate groups on the naphthalene ring will also affect the stability of the metal complex and thus the extraction efficiency.

Influence of Naphthoate Anion Structure on Solvation Properties

The structure of the naphthoate anion has a profound impact on the solvation properties of the ionic liquid. The rigid and aromatic nature of the naphthalene core can lead to the formation of specific micro- and nanostructures within the ionic liquid, influencing its ability to dissolve different solutes.

The key structural features of the naphthoate anion that affect solvation include:

Hydrophobicity: The large aromatic surface of the naphthalene ring imparts significant hydrophobicity to the anion. This is advantageous for creating water-immiscible ionic liquids for liquid-liquid extraction applications.

Hydrogen Bonding Ability: The hydroxyl group on the naphthoate anion can act as a hydrogen bond donor, while the carboxylate group can act as a hydrogen bond acceptor. This allows for specific interactions with both protic and aprotic solutes.

Chelating Functionality: As discussed earlier, the presence of both hydroxyl and carboxylate groups allows for chelation with metal ions, making the ionic liquid a task-specific solvent for metal extraction.

The table below illustrates the extraction efficiencies of a 3-hydroxy-2-naphthoate-based ionic liquid for various heavy metals, highlighting the potential for selective ion separation.

| Metal Ion | Extraction Efficacy (%) with [P66614][HNA] after 24h |

| Ag | ≥90 |

| Cd | ≥90 |

| Cu | ≥90 |

| Pb | ≥90 |

| Co | <10 |

| Mn | <10 |

| Ni | <10 |

| Data based on studies with Trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P66614][HNA]). scite.ai |

Q & A

Q. What spectroscopic techniques are essential for characterizing Methyl 4-hydroxy-8-methyl-2-naphthoate?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming proton and carbon environments. Fourier-Transform Infrared (FT-IR) spectroscopy validates functional groups like the ester (C=O) and hydroxyl (-OH) moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof . Cross-referencing with computational predictions (e.g., density functional theory) enhances accuracy.

Q. How should researchers handle this compound to ensure laboratory safety?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Storage: Keep in a sealed container under dry, ventilated conditions away from ignition sources.

- Spill Management: Use absorbent materials (e.g., sand) and avoid drainage contamination. Ensure adequate ventilation during cleanup .

Q. What are the foundational steps to assess acute toxicity in animal models?

Follow a tiered approach:

- Dose Selection: Use OECD Guideline 423 for acute oral toxicity, starting with a limit test (2000 mg/kg).

- Observation Period: Monitor for 14 days for mortality, respiratory distress, or neurological effects.

- Histopathology: Examine liver, kidney, and lung tissues post-mortem .

- Data Interpretation: Compare results with structurally similar naphthalene derivatives, noting species-specific metabolic differences .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?

- Mechanistic Analysis: Investigate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) that may differ between models .

- Dose Equivalency: Adjust in vitro concentrations to reflect in vivo pharmacokinetic parameters (e.g., bioavailability, half-life).

- Confidence Assessment: Rate study quality using tools like Risk of Bias (RoB) and integrate findings via systematic review frameworks (Table B-1 , Steps 5–7 ).

Q. What experimental design considerations are critical for studying environmental persistence?

- Degradation Studies: Use OECD Guideline 307 to assess soil half-life under aerobic conditions. Monitor photodegradation via UV-Vis spectroscopy.

- Analytical Methods: Employ LC-MS/MS for trace quantification in environmental matrices.

- Ecotoxicology: Align endpoints (e.g., algal growth inhibition, Daphnia mortality) with regulatory thresholds .

Q. How can computational methods predict metabolic pathways of this compound?

- In Silico Tools: Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

- Data Integration: Cross-reference with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to identify gene expression changes linked to naphthalene derivatives .

Methodological Guidance

Q. What strategies enhance reproducibility in crystallographic studies of this compound?

- Refinement Protocols: Use SHELXL with high-resolution (<1.0 Å) data. Apply restraints for disordered methyl/hydroxy groups.

- Validation: Check CIF files with PLATON/CHECKCIF to resolve structural ambiguities .

- Deposition: Submit structures to the Cambridge Structural Database (CSD) for peer validation.

Q. How to design a systematic review of its pharmacological effects?

- Search Strategy: Use tailored PubMed queries combining "this compound" with "pharmacology," "kinetics," and "receptor binding" (see Table B-2 for syntax examples).

- Screening: Apply PRISMA flow diagrams to filter studies by relevance (e.g., in vitro IC50 values, in vivo efficacy) .

- Meta-Analysis: Use RevMan to pool data, emphasizing heterogeneity testing (I² statistic).

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products